
Gamma-decalactone-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-decalactone-d7 is a deuterated form of gamma-decalactone, a compound known for its peach-like aroma. The deuterium labeling makes it useful in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics. Gamma-decalactone itself is a lactone, a cyclic ester, and is commonly found in various fruits, contributing to their characteristic aromas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gamma-decalactone-d7 can be synthesized through the biotransformation of ricinoleic acid, which is derived from castor oil triglycerides. The process involves the use of microorganisms such as Yarrowia lipolytica. The optimal conditions for this biotransformation include a constant pH of 7, a variable mixing speed between 200-500 rpm, and a substrate concentration of 75 g/L .
Industrial Production Methods: In industrial settings, the production of this compound involves batch cultures in bioreactors. The process is optimized using the Taguchi method, which helps in determining the most favorable conditions for lactone synthesis. Factors such as substrate concentration, medium mixing intensity, and pH are carefully controlled to maximize yield .
Analyse Chemischer Reaktionen
Types of Reactions: Gamma-decalactone-d7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to its corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the lactone ring is opened and substituted with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted lactones or open-chain esters.
Wissenschaftliche Forschungsanwendungen
Gamma-decalactone-d7 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms due to its deuterium labeling.
Biology: Helps in understanding the biosynthesis of volatile organic compounds in fruits and other plants.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Employed in the flavor and fragrance industry to create natural and synthetic aromas.
Wirkmechanismus
The mechanism of action of gamma-decalactone-d7 involves its interaction with various enzymes and metabolic pathways. In plants, it is produced through the β-oxidation of ricinoleic acid. Enzymes such as fatty acid desaturases and cytochrome P450 hydroxylases play a crucial role in its biosynthesis. The deuterium labeling allows for detailed tracking of its metabolic fate in biological systems .
Vergleich Mit ähnlichen Verbindungen
Gamma-decalactone: The non-deuterated form, commonly found in fruits.
Delta-decalactone: Another lactone with a similar structure but different aroma characteristics.
Gamma-octalactone: A smaller lactone with a coconut-like aroma.
Uniqueness: Gamma-decalactone-d7 is unique due to its deuterium labeling, which makes it particularly useful in scientific research. The presence of deuterium atoms allows for precise tracking in metabolic studies and provides insights into the pharmacokinetics of related compounds .
Eigenschaften
Molekularformel |
C10H18O2 |
|---|---|
Molekulargewicht |
177.29 g/mol |
IUPAC-Name |
3,3,4,4,5-pentadeuterio-5-(1,1-dideuteriohexyl)oxolan-2-one |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9H,2-8H2,1H3/i6D2,7D2,8D2,9D |
InChI-Schlüssel |
IFYYFLINQYPWGJ-FXKADRDRSA-N |
Isomerische SMILES |
[2H]C1(C(=O)OC(C1([2H])[2H])([2H])C([2H])([2H])CCCCC)[2H] |
Kanonische SMILES |
CCCCCCC1CCC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B12373567.png)
![3-hydroxy-N-[(E)-1H-indol-4-ylmethylideneamino]naphthalene-2-carboxamide](/img/structure/B12373583.png)


![1-[4-[4,6-bis(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-yl]phenyl]-3-(1-oxo-3H-2-benzofuran-5-yl)urea](/img/structure/B12373596.png)
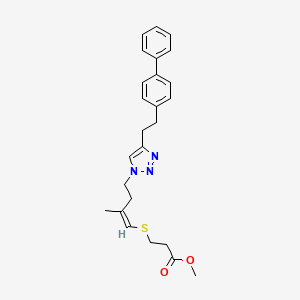


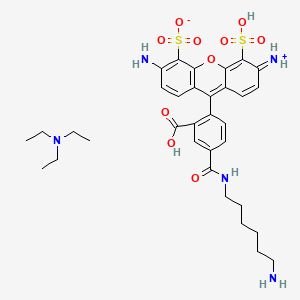
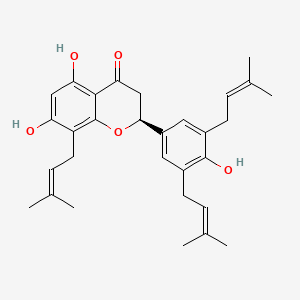
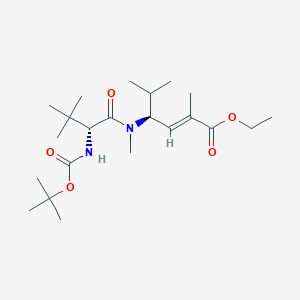
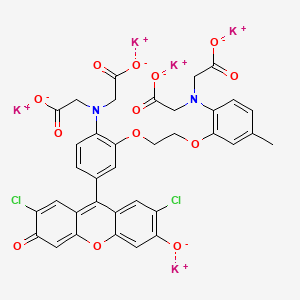
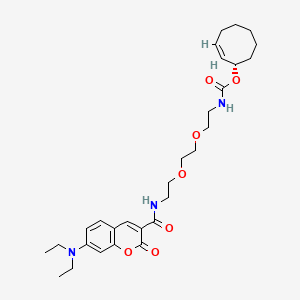
![methyl (1R,9S,11S,14E,15S,17S,19R)-19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12373661.png)
